![molecular formula C10H8N2 B2540752 2-methyl-1H-indole-7-carbonitrile CAS No. 1896518-58-3](/img/structure/B2540752.png)
2-methyl-1H-indole-7-carbonitrile
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Overview
Description
The compound 2-methyl-1H-indole-7-carbonitrile is a derivative of the indole structure, which is a prevalent scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indole derivatives are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities, as evidenced by the synthesis and evaluation of various substituted indoles in the provided papers .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions, as seen in the one-pot synthesis of tetrazolopyrimidine-6-carbonitrile compounds, which included a 3-cyanoacetyl indole as a starting material . Another approach is the AlCl3-mediated C-C bond formation, which was used to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives without the need for N-protection of the indoles . Additionally, the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile has been employed to prepare 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . The Nenitzescu synthesis is another notable method, which was used to create a key intermediate for selective androgen receptor modulators .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and is often confirmed using techniques such as single crystal X-ray diffraction. For instance, the structure of a representative 2-(1H-indol-3-yl)quinoline-3-carbonitrile compound was established to confirm the product of the synthesis . Similarly, the crystal and molecular structure of carbene complexes of cycloplatinated 1H-indole derivatives were determined, showcasing the versatility of indole as a ligand in coordination chemistry .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, forming new bonds and structures. The cycloplatinated indole compounds, for example, react with neutral ligands such as CO and styrene, replacing DMSO in the complex . The Vinylnitrene Cyclization is another reaction that was developed to prepare 4-hydroxy-1H-indole-2-carbonitrile, demonstrating the adaptability of indole chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by their substituents. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV-vis absorption and fluorescence spectroscopy, revealing solvent effects on emission spectra . The crystal structure of 2-(6-chloro-1H-indol-3-yl)acetonitrile showed that the carbonitrile group is twisted away from the indole ring, affecting the molecule's overall conformation and intermolecular interactions .
Scientific Research Applications
Nucleophilic Reactivities of Indoles
Research has explored the nucleophilic reactivities of various indole structures, including 2-methylindoles, in reactions with electrophilic compounds. The study provides insights into the kinetics and mechanisms of these reactions, highlighting the influence of the 2-methyl group on the steric hindrance and reactivity of indoles. This understanding is crucial for synthetic applications involving indoles in pharmaceuticals and organic materials (Lakhdar et al., 2006).
Reaction of 4,6-Dimethoxyindoles with Nitric Acid
Another study focused on the reactivity of 4,6-dimethoxyindoles with nitric acid, where indoles with electron-withdrawing groups at the 2- or 7-positions undergo nitration. This research sheds light on the chemical behavior of substituted indoles and their potential for further chemical transformations, which is essential for the synthesis of complex organic molecules (Keawin et al., 2005).
DBU-Catalyzed Alkyne-Imidate Cyclization
The synthesis of 1-alkoxypyrazino[1,2-a]indoles via DBU-catalyzed alkyne-imidate cyclization demonstrates the application of indole carbonitriles in constructing complex heterocyclic structures. This method highlights the versatility of indole derivatives in organic synthesis, particularly in the formation of compounds with potential biological activity (Festa et al., 2018).
Copper-Mediated Direct C2-Cyanation of Indoles
The use of acetonitrile as a cyanide source for the C2-cyanation of indoles represents a novel approach to accessing indole-2-carbonitriles. This method provides a straightforward route to synthetically valuable indole derivatives, which are important building blocks in organic chemistry and drug development (Pan et al., 2013).
Safety and Hazards
The safety information for 2-methyl-1H-indole-7-carbonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Future Directions
While the future directions for 2-methyl-1H-indole-7-carbonitrile are not explicitly mentioned in the retrieved data, indole derivatives have been the focus of considerable research activity due to their biological and pharmaceutical activities . This suggests that there may be potential for further exploration and development of compounds like this compound in the future.
Mechanism of Action
Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various conditions, including cancer, microbial infections, and different types of disorders in the human body .
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The interaction of indole derivatives with their targets can lead to a variety of effects. For example, some derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
The molecular and cellular effects of indole derivatives’ action can be diverse, depending on the specific derivative and its targets. Some derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-methyl-1H-indole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJCAKSOPUONOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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